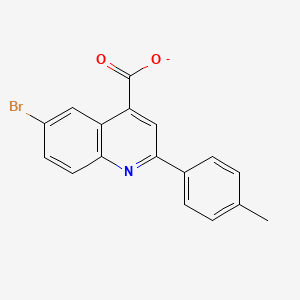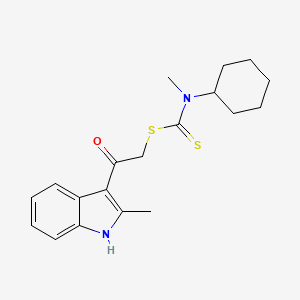
Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound. It belongs to the class of hexahydroquinoline derivatives, which are known for their diverse biological activities. These compounds often exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. For this specific compound, the following steps might be involved:
Condensation Reaction: The starting materials, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, 2-methoxybenzaldehyde, and ethyl acetoacetate, are condensed in the presence of ammonium acetate.
Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to yield the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts such as p-toluenesulfonic acid or Lewis acids may be used to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline ring.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Hexahydroquinoline derivatives are used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: They exhibit activity against various bacterial and fungal strains.
Antioxidants: They can scavenge free radicals and protect cells from oxidative stress.
Medicine
Anti-inflammatory Agents: They can reduce inflammation in various disease models.
Anticancer Agents: Some derivatives have shown potential in inhibiting cancer cell growth.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.
Pharmaceuticals: Used as intermediates in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of hexahydroquinoline derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance:
Enzyme Inhibition: They can inhibit enzymes like cyclooxygenase, reducing inflammation.
Receptor Binding: They can bind to receptors like GABA receptors, exerting sedative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core but lacking the hexahydro structure.
Uniqueness
Substituent Effects: The presence of bromine, hydroxyl, and methoxy groups imparts unique chemical and biological properties.
Pharmacological Profile: The specific combination of substituents can lead to distinct pharmacological activities compared to other derivatives.
Propriétés
Formule moléculaire |
C28H30BrNO6 |
|---|---|
Poids moléculaire |
556.4 g/mol |
Nom IUPAC |
propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30BrNO6/c1-5-10-36-28(33)24-15(2)30-20-12-16(18-8-6-7-9-22(18)34-3)13-21(31)26(20)25(24)17-11-19(29)27(32)23(14-17)35-4/h6-9,11,14,16,25,30,32H,5,10,12-13H2,1-4H3 |
Clé InChI |
KNTBAXWYACCCPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)C4=CC=CC=C4OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(4-butoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590814.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11590816.png)
![11-phenyl-8-(thiophen-2-yl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11590817.png)
![(5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11590822.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11590827.png)
![(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11590830.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11590844.png)

![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B11590858.png)
![5,5,13-trimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11590865.png)
![(3Z)-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590872.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11590884.png)

